1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of amines, specifically a substituted phenylethanamine. This compound features a phenyl group attached to an ethanamine backbone, which is further substituted with a tetrahydro-2H-pyran moiety. The hydrochloride salt form is often utilized in pharmaceutical applications due to its enhanced solubility and stability.
This compound can be synthesized through various organic reactions, particularly those involving amination and cyclization processes. It is classified under organic compounds and more specifically as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom. Its structure indicates potential pharmacological properties, making it of interest in medicinal chemistry.
The synthesis of 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride can be approached through several synthetic routes. One notable method involves the reaction of phenylacetaldehyde with tetrahydro-2H-pyran in the presence of an amine catalyst, followed by the subsequent formation of the hydrochloride salt.
The molecular formula for 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is . The compound features:
The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles, distances, and spatial arrangement.
1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride can undergo several chemical reactions typical for amines and ethers:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride has potential applications in several scientific fields:
The opioid crisis necessitates innovative analgesics that mitigate abuse liability while maintaining efficacy. Dopamine D3 receptors (D3R) are prioritized by the National Institute on Drug Abuse (NIDA) for medication development due to their restricted expression in mesolimbic pathways governing reward, motivation, and drug-seeking behavior [4] [9]. Dual-target ligands combining μ-opioid receptor (MOR) agonism and D3R antagonism address two critical mechanisms:
Table 1: Therapeutic Advantages of Dual MOR Agonist/D3R Antagonist Ligands
Pharmacological Target | Biological Effect | Therapeutic Outcome |
---|---|---|
μ-Opioid Receptor (MOR) Agonism | Activation of G-protein signaling | Potent analgesia |
Dopamine D3 Receptor (D3R) Antagonism | Blockade of mesolimbic dopamine signaling | Reduced opioid reward/relapse |
D3R selectivity (>100x over D2R) | Minimal striatal D2R occupancy | Avoidance of motor side effects |
The structural hybridization of MOR and D3R pharmacophores leverages conserved motifs to achieve balanced affinity:
1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride exemplifies this strategy:
Table 2: Key Structural Components of 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine Hydrochloride
Structural Element | Role in Pharmacodynamics | Target Receptor Interaction |
---|---|---|
Primary amine (-NH₂) | Hydrogen bonding with ASP110³·²⁹ (D3R) | D3R antagonism |
Phenyl ring | π-π stacking with HIS349⁶·⁵⁵ (D3R) | D3R binding affinity |
Tetrahydro-2H-pyran-4-yl | Hydrophobic interaction with VAL189⁴·⁵⁶ | D3R selectivity |
Ethyl linker | Spatial separation of pharmacophores | Dual-target engagement |
Achieving brain penetration requires optimization of physicochemical properties guided by CNS-MPO descriptors:
Table 3: SAR and CNS-MPO Parameters for 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine Analogs
Structural Modification | CNS-MPO Parameter Impact | Effect on Receptor Affinity |
---|---|---|
Unsubstituted primary amine | Low molecular weight (241.76 g/mol), 1 HBD | Essential for D3R binding |
Tetrahydro-2H-pyran vs. cyclohexyl | Lower TPSA (45.5 Ų vs. 52 Ų) | Maintains D3R affinity with improved log BB |
Ethyl linker length | Optimal distance (6 bonds) between pharmacophores | Balanced MOR/D3R engagement |
Hydrochloride salt formation | Increased solubility (log S = -2.8) | Enhanced bioavailability |
Lead compounds (e.g., VK4-116) incorporating these principles exhibit CNS-MPO scores >4.0, predicting >75% probability of brain penetration [9]. This is validated by in vivo pharmacokinetics showing brain-to-plasma ratios >0.8 in rodent models [9].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8